molecular formula C23H31N3O6 B13386399 N-alpha-Boc-Nepsilon-acetyl-L-lysine 7-amido-4-methylcoumarin

N-alpha-Boc-Nepsilon-acetyl-L-lysine 7-amido-4-methylcoumarin

Cat. No.: B13386399
M. Wt: 445.5 g/mol
InChI Key: SUTRDULVNIPNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Lys(Ac)-AMC, also known as N-α-t.-Boc-N-ε-acetyl-L-lysine-7-amino-4-methylcoumarin, is a compound used primarily in biochemical research. It is a derivative of lysine, an essential amino acid, and is often utilized in studies involving enzyme activity, particularly histone deacetylases (HDACs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(Ac)-AMC typically involves the protection of the lysine amino group with a tert-butyloxycarbonyl (Boc) group and the acetylation of the ε-amino group. The final step involves coupling the protected lysine derivative with 7-amino-4-methylcoumarin (AMC). The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

While specific industrial production methods for Boc-Lys(Ac)-AMC are not widely documented, the general principles of peptide synthesis and protection group chemistry apply. Large-scale production would likely involve automated peptide synthesizers and rigorous purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(Ac)-AMC undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc group using mild acids like trifluoroacetic acid (TFA).

    Acetylation and Deacetylation: The acetyl group can be added or removed using specific enzymes or chemical reagents.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected lysine derivatives, acetylated lysine, and various peptide conjugates.

Scientific Research Applications

Boc-Lys(Ac)-AMC is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Boc-Lys(Ac)-AMC functions primarily as a substrate for histone deacetylases (HDACs). The acetyl group on the lysine residue is removed by HDACs, leading to the release of 7-amino-4-methylcoumarin (AMC), which can be detected fluorometrically. This reaction allows researchers to measure HDAC activity and study the regulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Lys(Ac)-AMC is unique due to its fluorogenic properties, making it particularly useful in enzyme assays. The presence of the AMC moiety allows for easy detection and quantification of enzymatic activity, which is not a feature of many other lysine derivatives.

Properties

IUPAC Name

tert-butyl N-[6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O6/c1-14-12-20(28)31-19-13-16(9-10-17(14)19)25-21(29)18(8-6-7-11-24-15(2)27)26-22(30)32-23(3,4)5/h9-10,12-13,18H,6-8,11H2,1-5H3,(H,24,27)(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTRDULVNIPNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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